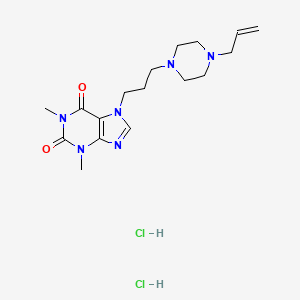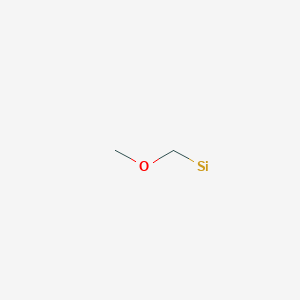
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is an organic compound with the molecular formula C16H24O It is a derivative of naphthalene, characterized by the presence of methoxy and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene typically involves the alkylation of naphthalene derivatives. One common method includes the Friedel-Crafts alkylation reaction, where naphthalene is reacted with methoxy and methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur, where the methoxy group can be replaced by other functional groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydro derivatives
Substitution: Halogenated or sulfonated naphthalene derivatives
科学研究应用
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism of action of 6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene involves its interaction with various molecular targets. The methoxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Similar in structure but differs in the position and number of methyl groups.
6-Cyano-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene: Contains a cyano group instead of a methoxy group.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Similar framework but with an acetyl group.
Uniqueness
6-Methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group enhances its solubility in organic solvents and its reactivity in electrophilic substitution reactions, making it a valuable compound in synthetic organic chemistry.
属性
CAS 编号 |
22825-12-3 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
6-methoxy-1,1,4,4,7-pentamethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C16H24O/c1-11-9-12-13(10-14(11)17-6)16(4,5)8-7-15(12,2)3/h9-10H,7-8H2,1-6H3 |
InChI 键 |
XVHMNFOYSORWCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1OC)C(CCC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


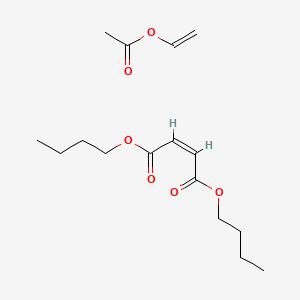
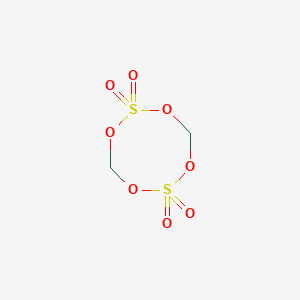
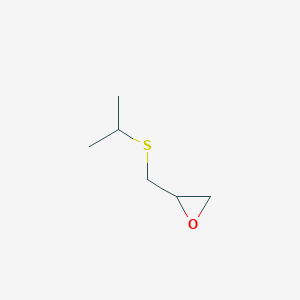

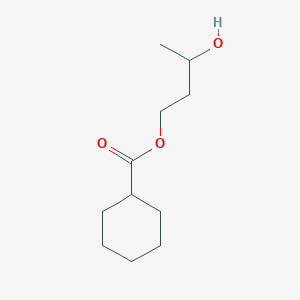
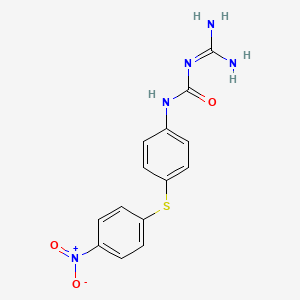
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
